molecular formula C11H14ClN5 B1508283 N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine CAS No. 1010086-61-9

N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine

Cat. No.: B1508283
CAS No.: 1010086-61-9
M. Wt: 251.71 g/mol
InChI Key: QOTJPJGBOWWFBB-UHFFFAOYSA-N
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Description

N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine is a chemical compound offered for research purposes. This molecule features a pyrazine core linked to a tert-butyl-protected pyrazole ring, a structural motif found in various pharmacological probes . Compounds with this core structure have been identified as key scaffolds in medicinal chemistry research, particularly in the development of kinase inhibitors . For instance, structurally related pyrazine-pyrazole amines have been investigated as novel chemotypes for inhibiting Tropomyosin receptor kinase A (TrkA), an important target in oncology and pain research . The tert-butyl group and chloropyrazine moiety are common features that contribute to molecular recognition and binding affinity within kinase domains . Researchers utilize this building block in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-tert-butylpyrazol-3-yl)-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-11(2,3)17-10(4-5-14-17)16-9-7-13-6-8(12)15-9/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTJPJGBOWWFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731117
Record name N-(1-tert-Butyl-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010086-61-9
Record name N-(1-tert-Butyl-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine (CAS No. 442850-71-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrazole and chloropyrazine moiety, which contributes to its diverse biological properties.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of tert-butylhydrazine with appropriate carbonyl compounds.
  • Chloropyrazine Introduction : The chloropyrazine component is introduced via nucleophilic substitution reactions, typically involving 2,6-dichloropyrazine and the previously synthesized pyrazole derivative.

The following table summarizes key aspects of the synthesis:

StepReagentsConditionsYield
1Tert-butylhydrazine, carbonyl compoundRoom temperature, stirringVariable
22,6-Dichloropyrazine, pyrazole derivativeElevated temperature, solvent extractionHigh

Biological Activity

This compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and receptor binding.

Inhibition Studies

A notable study evaluated the compound's inhibitory effects on TrkA (tropomyosin receptor kinase A), a critical target in cancer therapy. The findings indicated that this compound exhibited significant inhibitory activity:

Compound% TrkA Inhibition (20 μM)IC50 (μM)
This compound99.7 ± 0.80.012 ± 0.005

This data suggests that this compound is a potent inhibitor of TrkA, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its structure allows it to bind to the ATP-binding site of TrkA, inhibiting downstream signaling pathways that promote tumor growth and survival .

Case Studies and Applications

Several case studies highlight the potential applications of this compound:

  • Cancer Research : The compound has been explored as a lead compound for developing new anticancer agents targeting TrkA.
  • Neurodegenerative Diseases : Due to its ability to modulate neurotrophic factors, there is interest in its potential role in treating conditions like Alzheimer’s disease.

Scientific Research Applications

Synthesis Overview

StepReaction ComponentsConditionsYield
1tert-butylhydrazine + 2,6-dichloropyrazineEthanol, refluxHigh
2Purification via column chromatographySilica gelPure product

Medicinal Chemistry

N-(1-(tert-butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine has been explored for its potential as a pharmacological agent due to its structural similarity to bioactive compounds. Research indicates that derivatives of pyrazole and pyrazine exhibit various biological activities, including:

  • Antifungal Activity: Studies have shown that pyrazole derivatives can inhibit the growth of fungi such as Candida albicans and Cryptococcus neoformans, suggesting potential applications in antifungal therapies .
  • Antitumor Properties: The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer treatment protocols .

Biochemical Assays

The compound may serve as a probe or ligand in biochemical assays. Its unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This application is crucial in drug discovery and development processes.

Material Science Applications

In addition to its medicinal properties, this compound is being studied for its utility in developing new materials. Its chemical structure allows for:

  • Catalytic Properties: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
  • Polymer Chemistry: It may be used as an intermediate in synthesizing novel polymers with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound:

  • Synthesis and Biological Evaluation: A study published in 2021 synthesized this compound and evaluated its antifungal activity against certified strains of fungi. The results indicated promising activity, warranting further exploration into its mechanisms of action .
  • In Silico Studies: Computational studies have been conducted to predict the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications .
  • Material Development: Research has explored the use of pyrazole derivatives in creating advanced materials with unique properties, emphasizing their importance in industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Several analogs of this compound have been synthesized, primarily differing in the substituents on the pyrazole and pyrazine rings. Key examples from recent literature include:

Compound 33 (from ):
  • Name : N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine
  • Structure : Features a tert-butyl group on the pyrazole ring and a methyl-substituted pyrimidoindole core.
  • Synthesis : Prepared via Pd-mediated coupling of S13 with 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, followed by HPLC purification .
Compound in :
  • Name : N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine
  • Structure : Contains a fluorobenzyl group and an imidazopyridazine core instead of chloropyrazine.
  • Properties : Molecular weight 426.92 g/mol ; likely optimized for kinase inhibition due to aromatic and halogenated motifs .
Target Compound vs. Analogs :
Property Target Compound Compound 33 Compound in
Core Structure Pyrazole + Chloropyrazine Pyrimidoindole Imidazopyridazine
Key Substituents tert-Butyl, Cl tert-Butyl, Methyl, Methoxy tert-Butyl, Fluorobenzyl, Cl
Molecular Weight 251.71 g/mol ~600 g/mol (estimated) 426.92 g/mol
Synthetic Route Not detailed in evidence Pd-catalyzed coupling Unspecified (commercial product)

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing : The tert-butyl group in the target compound may reduce hydrogen-bonding capacity compared to analogs with polar substituents (e.g., methoxy or fluorobenzyl groups). highlights the role of hydrogen-bonding patterns in crystal engineering, suggesting that bulkier substituents like tert-butyl could disrupt extended networks, leading to altered solubility or melting points .
  • Solubility : The chloropyrazine moiety likely enhances hydrophobicity relative to methoxy- or fluorine-containing analogs, impacting bioavailability in drug discovery contexts.

Preparation Methods

Preparation of 1-(tert-Butyl)-1H-pyrazol-5-amine

The key intermediate for the target compound is 1-(tert-Butyl)-1H-pyrazol-5-amine , which can be synthesized through the following method:

  • Starting materials: tert-butylhydrazine hydrochloride, sodium acetate, and 2-chloroacrylonitrile.
  • Procedure: These reagents are combined in ethanol at room temperature, then stirred at 80 °C for 12 hours.
  • Workup: After solvent removal under reduced pressure, water is added, and the mixture is neutralized with sodium hydrogen carbonate. Extraction with ethyl acetate follows, washing with brine, drying over anhydrous magnesium sulfate, and filtration.
  • Purification: The residue is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (2/1 to 1/2).
  • Yield and form: The product is obtained as a pale yellow oil.

This method is efficient and provides a reliable route to the pyrazol-5-amine intermediate necessary for further coupling reactions.

Synthesis of N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine

The target compound is synthesized by coupling the prepared 1-(tert-Butyl)-1H-pyrazol-5-amine with 2,6-dichloropyrazine via a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination:

Step Reagents and Conditions Details
1 2,6-Dichloropyrazine (60.6 g) Starting aryl halide
2 1-(tert-Butyl)-1H-pyrazol-5-amine (62.2 g) Amine coupling partner
3 Catalyst system: tris(dibenzylideneacetone)dipalladium(0)-chloroform complex (21.0 g), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (23.5 g) Palladium catalyst and ligand
4 Base: Potassium phosphate (172.6 g) Base to facilitate amination
5 Solvent: 1,4-dioxane (1.17 L) Reaction medium
6 Temperature: 100 °C Reaction temperature
7 Time: Overnight Reaction duration
8 Workup: Filtration through Celite, washing with ethyl acetate, water, brine, drying over magnesium sulfate Removal of insolubles and purification steps
9 Purification: Silica gel column chromatography with hexane/ethyl acetate gradient (4/1 to 2/1) Final purification step
10 Product: Yellow solid Final isolated compound

This method yields the desired This compound with high purity and efficiency. The use of a palladium catalyst with a bidentate phosphine ligand facilitates the amination of the chloropyrazine ring, while potassium phosphate acts as a base to promote the reaction.

Mechanistic Insights and Reaction Optimization

  • The reaction proceeds via oxidative addition of the chloropyrazine to the Pd(0) catalyst, followed by coordination and deprotonation of the pyrazol-5-amine, and reductive elimination to form the C-N bond.
  • The choice of ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is critical for catalyst stability and activity.
  • Potassium phosphate is preferred as a base due to its ability to maintain the reaction environment and facilitate amination without side reactions.
  • The reaction temperature of 100 °C ensures sufficient energy for the coupling without decomposing sensitive moieties.
  • The use of 1,4-dioxane as a solvent provides an optimal medium for solubilizing reactants and catalyst components.

Summary Table of Preparation Methods

Compound Starting Materials Catalyst/Ligand Base Solvent Temperature Time Yield/Form
1-(tert-Butyl)-1H-pyrazol-5-amine tert-butylhydrazine hydrochloride, sodium acetate, 2-chloroacrylonitrile None (thermal reaction) Sodium acetate Ethanol 80 °C 12 hours Pale yellow oil (purified)
This compound 1-(tert-Butyl)-1H-pyrazol-5-amine, 2,6-dichloropyrazine Pd(dba)2-chloroform complex, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene Potassium phosphate 1,4-Dioxane 100 °C Overnight Yellow solid (purified)

Additional Notes from Literature

  • Alternative synthetic routes to 5-aminopyrazoles often involve condensation of β-ketonitriles with hydrazines, but the described method using tert-butylhydrazine hydrochloride and 2-chloroacrylonitrile is more direct for the tert-butyl substituted pyrazole amine intermediate.
  • Palladium-catalyzed amination reactions of chloropyrazines are well-documented, with ligand and base choice significantly impacting yields and reaction rates.
  • The described method avoids the use of β-ketonitrile intermediates, which can be challenging to handle, improving overall efficiency.

Q & A

Basic: What are the optimal synthetic routes for N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to minimize trial-and-error. Key steps include:

  • Variable Screening: Identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Response Surface Methodology (RSM): Optimize yield and purity via central composite designs .
  • Reagent Compatibility: For example, tert-butyl groups may require anhydrous conditions to avoid hydrolysis.

Table 1: Example Optimization Parameters for Amine Coupling

VariableRange TestedOptimal ValueImpact on Yield (%)
Temperature (°C)80–120100+25%
SolventDMF, THF, TolueneTHF+18%
Reaction Time (h)12–2418+12%

Reference stability data from PubChem (e.g., tert-butyl group steric effects) to guide solvent selection .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:
Use a multi-technique approach :

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign pyrazole C-H protons (δ 7.5–8.5 ppm) and pyrazine chlorination effects (deshielding at C6) .
    • 2D NMR (HSQC, HMBC): Confirm connectivity between pyrazole-NH and pyrazine-Cl.
  • Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ at m/z 266.0821 for C₁₁H₁₄ClN₅).
  • X-ray Crystallography: Resolve tert-butyl stereoelectronic effects on crystal packing (see similar structures in Acta Crystallographica ).

Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH or thermal conditions?

Methodological Answer:

  • Quantum Chemical Calculations (DFT):
    • Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the pyrazine ring may undergo nucleophilic substitution at C2/C6 .
    • Simulate hydrolysis pathways of the tert-butyl group using transition-state modeling.
  • Molecular Dynamics (MD): Predict solubility in biorelevant media (e.g., simulated gastric fluid) by analyzing solvation free energy .
  • Docking Studies: Screen for potential off-target interactions if used in biological assays (e.g., unintended kinase inhibition).

Table 2: Computed Reactivity Descriptors (DFT)

ParameterValue (eV)Interpretation
HOMO Energy-6.2Moderate electrophilicity
LUMO Energy-1.8Susceptible to nucleophiles
Bond Dissociation Energy (C-Cl)315 kJ/molThermal stability up to 150°C

Advanced: What experimental strategies resolve contradictions in reported biological activities of pyrazol-amine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with assays .
  • Positive/Negative Controls: Include structurally analogous compounds (e.g., tert-butyl vs. isopropyl variants) to isolate substituent effects .

Example Workflow:

Replicate conflicting studies under standardized conditions (pH, serum concentration).

Apply multivariate analysis to identify confounding variables (e.g., endotoxin contamination).

Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize derivatives with variations in:
    • Pyrazole substituents (e.g., tert-butyl vs. cyclopropyl).
    • Pyrazine halogenation (Cl vs. F at C6).
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to align electrostatic/hydrophobic features.
  • In Silico ADMET: Predict bioavailability and toxicity early to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine

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